molecular formula C30H27ClN2O6 B11497477 methyl 11-(4-{[(4-chlorophenyl)carbonyl]oxy}-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(4-{[(4-chlorophenyl)carbonyl]oxy}-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B11497477
M. Wt: 547.0 g/mol
InChI Key: VFAUDWWINUHAET-UHFFFAOYSA-N
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Description

Methyl 11-{4-[(4-chlorobenzoyl)oxy]-3-methoxyphenyl}-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dibenzo[b,e][1,4]diazepine core, which is known for its biological activity and structural versatility.

Preparation Methods

The synthesis of methyl 11-{4-[(4-chlorobenzoyl)oxy]-3-methoxyphenyl}-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and subsequent functionalization. Common synthetic routes include:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Industrial production: Large-scale synthesis may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

Methyl 11-{4-[(4-chlorobenzoyl)oxy]-3-methoxyphenyl}-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of substituted products.

    Common reagents and conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperature and pH conditions.

Scientific Research Applications

Methyl 11-{4-[(4-chlorobenzoyl)oxy]-3-methoxyphenyl}-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 11-{4-[(4-chlorobenzoyl)oxy]-3-methoxyphenyl}-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 11-{4-[(4-chlorobenzoyl)oxy]-3-methoxyphenyl}-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can be compared with other similar compounds, such as:

    Dibenzo[b,e][1,4]diazepine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activity and applications.

    Benzodiazepines: While structurally related, benzodiazepines have different pharmacological profiles and are primarily used as anxiolytics and sedatives.

    Chlorobenzoyl derivatives: Compounds with chlorobenzoyl groups may exhibit similar reactivity but differ in their overall structure and function.

Properties

Molecular Formula

C30H27ClN2O6

Molecular Weight

547.0 g/mol

IUPAC Name

methyl 6-[4-(4-chlorobenzoyl)oxy-3-methoxyphenyl]-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C30H27ClN2O6/c1-16-14-22-26(28(34)25(16)30(36)38-3)27(33-21-7-5-4-6-20(21)32-22)18-10-13-23(24(15-18)37-2)39-29(35)17-8-11-19(31)12-9-17/h4-13,15-16,25,27,32-33H,14H2,1-3H3

InChI Key

VFAUDWWINUHAET-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl)OC)C(=O)C1C(=O)OC

Origin of Product

United States

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